2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy-
Overview
Description
2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- is a complex organic compound with the molecular formula C10H9NO8S2. It is known for its unique structure, which includes amino and hydroxyl groups attached to a naphthalene ring system. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- typically involves multiple steps. One common method includes the reduction of nitronaphthalene, followed by sulfonation and further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process generally includes the use of sulfonating agents and reducing agents, along with purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of optical brighteners and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid: Similar in structure but lacks the amino group.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Contains similar functional groups but in a different arrangement .
Uniqueness
2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which provides it with distinctive chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and reactions .
Properties
IUPAC Name |
3-amino-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO8S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(12)8(4)10(9)13/h1-3,12-13H,11H2,(H,14,15,16)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKGKLNMUWRMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)O)N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO8S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185155 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31232-21-0 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031232210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-amino-4,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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